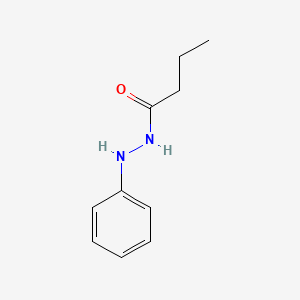![molecular formula C16H21N B12002013 (2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine CAS No. 89929-53-3](/img/structure/B12002013.png)
(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine: is a chemical compound with the molecular formula C16H21N and a molecular weight of 227.35 g/mol . This compound is known for its unique bicyclic structure, which includes a phenyl group and a bicyclo[2.2.1]heptane moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with aniline under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using advanced catalytic systems and controlled reaction environments to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Wirkmechanismus
The mechanism of action of N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
- N-[(Z)-1-phenylethyl]-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine
- N-(2E)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidenemethanamine
- Phenyl-N-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]methanamine
Uniqueness: N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine is unique due to its specific bicyclic structure and the presence of a phenyl group. This structural arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
89929-53-3 |
|---|---|
Molekularformel |
C16H21N |
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
1,3,3-trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine |
InChI |
InChI=1S/C16H21N/c1-15(2)12-9-10-16(3,11-12)14(15)17-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
InChI-Schlüssel |
MBRXZNOLPYJSPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)(C1=NC3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B12001955.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B12001961.png)
![4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione](/img/structure/B12001966.png)
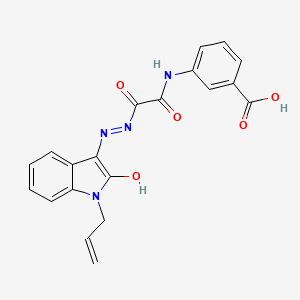

![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)
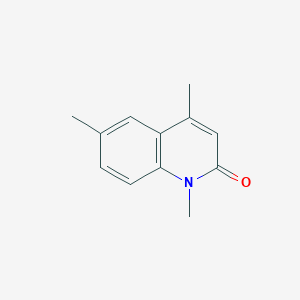
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001995.png)
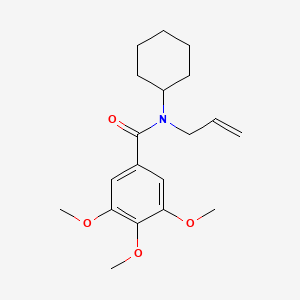
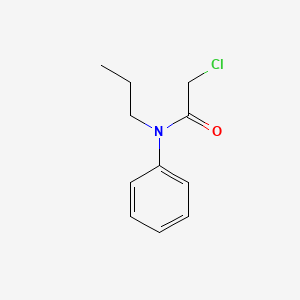
![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)
